molecular formula C17H14Br3N5OS B12026922 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide CAS No. 577964-76-2

2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12026922
CAS No.: 577964-76-2
M. Wt: 576.1 g/mol
InChI Key: QSTCPEXILIMREN-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Tribromophenyl Group: The tribromophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
  • 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trifluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide stands out due to the presence of the tribromophenyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, stability, and biological activity. The tribromophenyl group may also enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

577964-76-2

Molecular Formula

C17H14Br3N5OS

Molecular Weight

576.1 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C17H14Br3N5OS/c1-2-25-16(13-5-3-4-6-21-13)23-24-17(25)27-9-14(26)22-15-11(19)7-10(18)8-12(15)20/h3-8H,2,9H2,1H3,(H,22,26)

InChI Key

QSTCPEXILIMREN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3

Origin of Product

United States

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